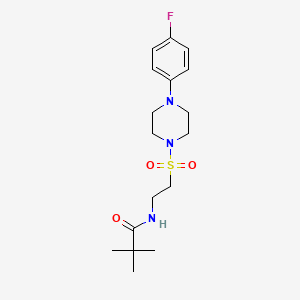

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)pivalamide

Descripción

Propiedades

IUPAC Name |

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26FN3O3S/c1-17(2,3)16(22)19-8-13-25(23,24)21-11-9-20(10-12-21)15-6-4-14(18)5-7-15/h4-7H,8-13H2,1-3H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJWMMIUGMNMKGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

The primary targets of N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)pivalamide are Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy.

Mode of Action

This compound interacts with ENTs, inhibiting their function. It is more selective to ENT2 than to ENT1. The compound reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating a non-competitive inhibition.

Actividad Biológica

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)pivalamide is a synthetic compound belonging to the class of benzamide derivatives. Its complex structure includes a fluorophenyl group, a piperazine ring, and a sulfonamide moiety, which contribute to its potential pharmacological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 445.5 g/mol. The structure can be represented as follows:

Research indicates that this compound interacts with specific biological targets, primarily through enzyme inhibition and receptor modulation. The sulfonamide group enhances the compound's solubility and binding affinity, making it a promising candidate for drug development.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in disease pathways, which may lead to therapeutic effects in conditions such as cancer and bacterial infections.

- Receptor Modulation : It targets specific receptors that are crucial for cellular signaling, impacting pathways related to inflammation and cell proliferation.

Biological Activity and Therapeutic Applications

The biological activity of this compound has been explored in various studies, highlighting its potential applications in different therapeutic areas:

| Therapeutic Area | Activity | Study Findings |

|---|---|---|

| Antimicrobial | Exhibits significant antimicrobial activity against various pathogens | In vitro studies show effective inhibition of bacterial growth |

| Anticancer | Demonstrates cytotoxic effects on cancer cell lines | Case studies indicate reduced tumor growth in xenograft models |

| Neurological Disorders | Potential for modulating neuroreceptors | Research suggests improvement in behavioral models of anxiety |

Case Studies

- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of resistant bacterial strains, showcasing its potential as an antimicrobial agent.

- Anticancer Research : In preclinical trials involving human cancer cell lines, the compound exhibited dose-dependent cytotoxicity. Notably, it was found to induce apoptosis in tumor cells while sparing normal cells.

- Neuropharmacological Effects : Animal models treated with the compound showed significant reductions in anxiety-like behaviors compared to control groups, indicating its potential as a therapeutic agent for anxiety disorders.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

Key structural analogs and their properties are summarized below:

Key Observations:

Bis(4-fluorophenyl)methyl substituents (e.g., compound 6i ) increase steric bulk and polarity, likely improving crystallinity (melting points up to 230°C) but reducing membrane permeability.

Amide Group Variations: Pivalamide (target and ) offers superior metabolic stability due to steric shielding of the amide bond, whereas acetamide () may improve aqueous solubility but is more prone to enzymatic hydrolysis.

Fluorination Patterns :

Pharmacological and Physicochemical Properties

Table 2: Comparative Data on Key Properties

Notes:

- Lipophilicity : The target’s pivalamide group increases LogP compared to acetamide () or sulfamoyl () analogs, favoring tissue penetration but requiring formulation optimization for solubility.

- Receptor Binding : Fluorination at the 4-position (target) is associated with higher 5-HT₁A affinity than 2-fluorophenyl () or 4-methoxyphenyl () analogs .

- Synthesis : The target compound likely follows sulfonylation and amidation steps similar to ’s protocols, with yields dependent on pivalamide introduction efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.